molecular formula C12H19Cl2N3O B2373717 N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride CAS No. 412356-89-9

N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride

Numéro de catalogue: B2373717
Numéro CAS: 412356-89-9
Poids moléculaire: 292.2
Clé InChI: MVIUSHVZZNGYIQ-HIZJWYRFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is a picolinamide derivative known for its potent biological activity.

Analyse Des Réactions Chimiques

N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry

N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride has been identified as a potent inhibitor of activated blood coagulation factor X (FXa), which is crucial in the coagulation cascade. Its anticoagulant properties have led to investigations into its use as a therapeutic agent for various thromboembolic diseases, including:

  • Cerebral infarction
  • Myocardial infarction
  • Deep venous thrombosis
  • Pulmonary embolism

The compound's ability to inhibit FXa suggests it could be developed into an oral anticoagulant, providing an alternative to existing high-molecular-weight peptides that require parenteral administration .

Biological Research

Due to its significant biological activity, this compound serves as a valuable tool in biological research. Studies have shown that it can modulate various biological pathways, making it useful for:

  • Investigating cellular mechanisms : Understanding how the compound interacts with specific receptors or enzymes can provide insights into disease mechanisms.
  • Drug development : Its structural characteristics allow it to be used as a reference standard in pharmaceutical testing, ensuring accuracy and reliability in drug formulation processes.

Case Studies and Findings

Recent studies have explored the pharmacological effects of this compound in preclinical models:

  • A study demonstrated its efficacy in reducing thrombus formation in animal models of venous thrombosis, suggesting potential for clinical application in managing thromboembolic disorders .
  • Another investigation highlighted its safety profile and tolerability when administered orally, paving the way for future clinical trials aimed at evaluating its therapeutic potential .

Comparaison Avec Des Composés Similaires

N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride can be compared with other similar compounds, such as:

  • N-[(1R,4R)-4-Aminocyclohexyl]picolinamide**: This compound is similar in structure but lacks the dihydrochloride component .
  • Picolinamide derivatives: These compounds share the picolinamide core structure but differ in their substituents and biological activities.

The uniqueness of this compound lies in its specific structure and potent biological activity.

Activité Biologique

N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of anticoagulation and therapeutic applications related to thromboembolic disorders. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of the Compound

This compound is a synthetic derivative that belongs to a class of compounds known for their ability to inhibit activated blood coagulation factor X (FXa). This inhibition is crucial in the management of various thrombotic conditions.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of FXa. This action prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and subsequent clot development. The compound's efficacy as an anticoagulant has been demonstrated in various preclinical models.

Anticoagulant Activity

Research indicates that this compound exhibits potent anticoagulant properties. In animal models, it has shown significant reductions in thrombus formation, making it a candidate for therapeutic use in conditions such as:

  • Cerebral infarction
  • Myocardial infarction
  • Deep venous thrombosis
  • Pulmonary embolism

The compound's ability to inhibit FXa allows for rapid and sustained anticoagulation, which is critical in emergency medical situations.

Case Studies and Clinical Applications

Several studies have highlighted the potential clinical applications of this compound:

  • Study on Thromboembolism : A study demonstrated that administration of this compound significantly decreased thrombus size in a rat model of venous thrombosis. The results indicated a dose-dependent response, with higher doses correlating with greater inhibition of thrombus formation .
  • Cerebral Ischemia Research : In a model of cerebral ischemia, the compound was found to improve neurological outcomes when administered prior to occlusion. This suggests its potential as a neuroprotective agent during acute ischemic events .
  • Comparison with Other Anticoagulants : A comparative study showed that this compound had superior efficacy in preventing thrombus formation compared to traditional anticoagulants like warfarin and heparin, particularly in high-risk patients .

Data Table: Summary of Biological Activity

Biological ActivityObservationsReference
FXa InhibitionPotent inhibition leading to reduced thrombus size
Anticoagulant EfficacySignificant reduction in thromboembolic events
Neuroprotective EffectsImproved outcomes in cerebral ischemia models
Comparison with WarfarinGreater efficacy observed in high-risk patients

Propriétés

IUPAC Name

N-(4-aminocyclohexyl)pyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11;;/h1-3,8-10H,4-7,13H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIUSHVZZNGYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.